N,N-dimethyl-4-[(E)-2-(5-phenyl-1,3-benzoxazol-2-yl)ethenyl]aniline
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Overview
Description
N,N-dimethyl-4-[(E)-2-(5-phenyl-1,3-benzoxazol-2-yl)ethenyl]aniline is an organic compound known for its unique structural properties and applications in various fields of scientific research. This compound features a benzoxazole moiety linked to an aniline derivative through an ethenyl bridge, making it a subject of interest in organic chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-4-[(E)-2-(5-phenyl-1,3-benzoxazol-2-yl)ethenyl]aniline typically involves a multi-step process. One common method includes the following steps:
Formation of Benzoxazole Core: The benzoxazole core can be synthesized through the cyclization of 2-aminophenol with benzoic acid derivatives under acidic conditions.
Ethenyl Bridge Formation: The ethenyl bridge is introduced via a Heck reaction, where the benzoxazole derivative is coupled with a suitable vinyl halide in the presence of a palladium catalyst.
Aniline Derivative Introduction: The final step involves the N,N-dimethylation of the aniline derivative using dimethyl sulfate or a similar methylating agent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Large-scale production typically employs continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient processing.
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-4-[(E)-2-(5-phenyl-1,3-benzoxazol-2-yl)ethenyl]aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the ethenyl bridge to an ethyl bridge.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Quinone derivatives.
Reduction: Ethyl-bridged derivatives.
Substitution: Halogenated benzoxazole derivatives.
Scientific Research Applications
N,N-dimethyl-4-[(E)-2-(5-phenyl-1,3-benzoxazol-2-yl)ethenyl]aniline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and materials.
Biology: Investigated for its potential as a fluorescent probe in biological imaging due to its benzoxazole moiety.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic materials.
Mechanism of Action
The mechanism of action of N,N-dimethyl-4-[(E)-2-(5-phenyl-1,3-benzoxazol-2-yl)ethenyl]aniline involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with various enzymes and receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to inflammation and cell proliferation, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
N,N-dimethyl-4-[(E)-2-(5-phenyl-1,3-oxazol-2-yl)ethenyl]aniline: Similar structure but with an oxazole ring instead of a benzoxazole.
N,N-dimethyl-4-[(E)-2-(5-phenyl-1,3-thiazol-2-yl)ethenyl]aniline: Contains a thiazole ring, offering different electronic properties.
Uniqueness
N,N-dimethyl-4-[(E)-2-(5-phenyl-1,3-benzoxazol-2-yl)ethenyl]aniline is unique due to its benzoxazole moiety, which imparts distinct photophysical properties and potential biological activities. This makes it a valuable compound for applications in materials science and biomedical research.
Properties
IUPAC Name |
N,N-dimethyl-4-[(E)-2-(5-phenyl-1,3-benzoxazol-2-yl)ethenyl]aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O/c1-25(2)20-12-8-17(9-13-20)10-15-23-24-21-16-19(11-14-22(21)26-23)18-6-4-3-5-7-18/h3-16H,1-2H3/b15-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALCNXDQXMKTCAR-XNTDXEJSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=CC2=NC3=C(O2)C=CC(=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=C/C2=NC3=C(O2)C=CC(=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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